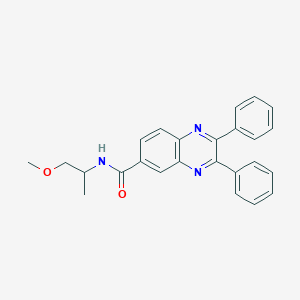
N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several steps, typically beginning with the formation of the quinoxaline core followed by functionalization at the carboxamide position. The compound's molecular formula is C19H20N2O2, with a molecular weight of approximately 312.38 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that quinoxaline derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| MCF-7 | 0.5 | Highly Active |
| HT-29 | 4.75 | Moderately Active |
| AGS | 6.79 | Less Active |
These findings suggest that the presence of specific substituents on the quinoxaline structure enhances cytotoxicity against cancer cells, particularly through mechanisms targeting microtubule dynamics as tubulin inhibitors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives are known to possess antibacterial activity against various pathogens. In studies, compounds similar to this compound demonstrated varying zones of inhibition (ZOI) against common bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 6 |
| Vibrio cholerae | 8 |
These results indicate that while some derivatives show moderate antibacterial effects, further optimization may be required to enhance their efficacy .
The mechanisms through which this compound exerts its biological effects involve:
- Inhibition of Tubulin Polymerization : As a tubulin inhibitor, it binds to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division.
- Induction of Oxidative Stress : Similar compounds have been shown to induce reactive oxygen species (ROS), leading to oxidative DNA damage in bacterial cells .
- Antimicrobial Mechanisms : The action against bacteria may involve interference with cell wall synthesis or function, although specific pathways for this compound require further elucidation.
Case Studies
Several studies have explored the biological activities of related quinoxaline derivatives:
- Study on Antitumor Activity : A recent investigation synthesized multiple derivatives and evaluated their cytotoxic effects using MTT assays across several cancer cell lines. The results highlighted that modifications at specific positions significantly influenced antitumor potency .
- Antimicrobial Evaluation : Another study focused on the synthesis and antimicrobial testing of quinoxaline derivatives against various pathogens, providing insights into structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy .
特性
IUPAC Name |
N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17(16-30-2)26-25(29)20-13-14-21-22(15-20)28-24(19-11-7-4-8-12-19)23(27-21)18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMVDJPHFFYECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321251 |
Source


|
| Record name | N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
836665-91-9 |
Source


|
| Record name | N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














